molecular formula C22H29N3O2 B2858481 N-(1-cyanocyclopentyl)-2-[4-(2,4-dimethylbenzoyl)piperidin-1-yl]acetamide CAS No. 1147739-20-5

N-(1-cyanocyclopentyl)-2-[4-(2,4-dimethylbenzoyl)piperidin-1-yl]acetamide

Cat. No. B2858481
CAS RN: 1147739-20-5
M. Wt: 367.493
InChI Key: GQWGXMWPBMZSDB-UHFFFAOYSA-N
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Description

N-(1-cyanocyclopentyl)-2-[4-(2,4-dimethylbenzoyl)piperidin-1-yl]acetamide, commonly known as CPP-ACP, is a synthetic peptide that has gained significant attention in the field of dental research due to its potential application in the prevention and treatment of dental caries. CPP-ACP is a combination of two peptides, casein phosphopeptide (CPP) and amorphous calcium phosphate (ACP), which work together to promote remineralization of enamel and dentin.

Mechanism of Action

N-(1-cyanocyclopentyl)-2-[4-(2,4-dimethylbenzoyl)piperidin-1-yl]acetamide-ACP works by forming complexes with calcium and phosphate ions in the oral cavity, which helps to stabilize and deliver these ions to the tooth surface. This promotes remineralization of enamel and dentin, which can help repair early-stage dental caries. N-(1-cyanocyclopentyl)-2-[4-(2,4-dimethylbenzoyl)piperidin-1-yl]acetamide-ACP also has the ability to inhibit the growth of cariogenic bacteria by disrupting their cell membranes.
Biochemical and Physiological Effects:
N-(1-cyanocyclopentyl)-2-[4-(2,4-dimethylbenzoyl)piperidin-1-yl]acetamide-ACP has been shown to have several biochemical and physiological effects in the oral cavity. It can help increase the concentration of calcium and phosphate ions in saliva, which promotes remineralization of enamel and dentin. N-(1-cyanocyclopentyl)-2-[4-(2,4-dimethylbenzoyl)piperidin-1-yl]acetamide-ACP can also help inhibit the growth of cariogenic bacteria by disrupting their cell membranes and interfering with their metabolism.

Advantages and Limitations for Lab Experiments

N-(1-cyanocyclopentyl)-2-[4-(2,4-dimethylbenzoyl)piperidin-1-yl]acetamide-ACP has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, there are also some limitations to its use, including its potential toxicity at high concentrations and the need for further research to determine its optimal dosage and application.

Future Directions

There are several potential future directions for research on N-(1-cyanocyclopentyl)-2-[4-(2,4-dimethylbenzoyl)piperidin-1-yl]acetamide-ACP. These include investigating its potential application in other areas of dentistry, such as orthodontics and periodontics, and exploring its potential use in other fields, such as drug delivery and tissue engineering. Further research is also needed to determine the optimal dosage and application of N-(1-cyanocyclopentyl)-2-[4-(2,4-dimethylbenzoyl)piperidin-1-yl]acetamide-ACP in dental practice.

Synthesis Methods

N-(1-cyanocyclopentyl)-2-[4-(2,4-dimethylbenzoyl)piperidin-1-yl]acetamide-ACP can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The N-(1-cyanocyclopentyl)-2-[4-(2,4-dimethylbenzoyl)piperidin-1-yl]acetamide peptide is synthesized first, followed by conjugation with ACP to form the final N-(1-cyanocyclopentyl)-2-[4-(2,4-dimethylbenzoyl)piperidin-1-yl]acetamide-ACP peptide. The synthesis process involves several steps, including protection and deprotection of amino acids, peptide coupling, and purification.

Scientific Research Applications

N-(1-cyanocyclopentyl)-2-[4-(2,4-dimethylbenzoyl)piperidin-1-yl]acetamide-ACP has been extensively studied for its potential application in dental research. It has been shown to promote remineralization of enamel and dentin, which can help prevent and treat dental caries. N-(1-cyanocyclopentyl)-2-[4-(2,4-dimethylbenzoyl)piperidin-1-yl]acetamide-ACP has also been investigated for its antimicrobial properties, which can help inhibit the growth of cariogenic bacteria in the oral cavity.

properties

IUPAC Name

N-(1-cyanocyclopentyl)-2-[4-(2,4-dimethylbenzoyl)piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O2/c1-16-5-6-19(17(2)13-16)21(27)18-7-11-25(12-8-18)14-20(26)24-22(15-23)9-3-4-10-22/h5-6,13,18H,3-4,7-12,14H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQWGXMWPBMZSDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C2CCN(CC2)CC(=O)NC3(CCCC3)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanocyclopentyl)-2-[4-(2,4-dimethylbenzoyl)piperidin-1-yl]acetamide

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